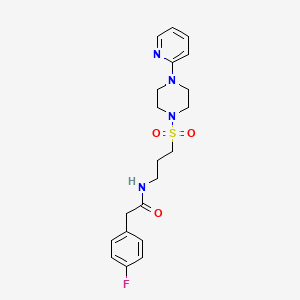

2-(4-fluorophenyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

CAS No.: 1021258-99-0

Cat. No.: VC5093315

Molecular Formula: C20H25FN4O3S

Molecular Weight: 420.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021258-99-0 |

|---|---|

| Molecular Formula | C20H25FN4O3S |

| Molecular Weight | 420.5 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |

| Standard InChI | InChI=1S/C20H25FN4O3S/c21-18-7-5-17(6-8-18)16-20(26)23-10-3-15-29(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) |

| Standard InChI Key | DPTZXPLWMVNBJK-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features three primary structural domains:

-

4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, enhancing electronegativity and influencing binding interactions .

-

Piperazine-sulfonyl-propyl backbone: A piperazine ring (a six-membered diamine) linked via a sulfonyl group to a three-carbon propyl chain, contributing conformational flexibility and hydrogen-bonding capacity.

-

Pyridin-2-yl substituent: A nitrogen-containing heterocycle attached to the piperazine ring, enabling π-π stacking and coordination chemistry.

Molecular Formula and Physicochemical Properties

The molecular formula is C₂₁H₂₆FN₅O₃S, with a calculated molecular weight of 455.5 g/mol. Key properties include:

The fluorine atom increases metabolic stability by resisting oxidative degradation, while the sulfonamide group enhances solubility in polar solvents .

Synthesis and Optimization

Synthetic Pathways

The compound’s synthesis typically follows a multi-step protocol adapted from analogous piperazine derivatives:

Step 1: Formation of 4-Fluorophenylacetamide

4-Fluorophenylacetic acid undergoes activation with thionyl chloride (SOCl₂), followed by amidation with 3-aminopropane-1-sulfonyl chloride to yield N-(3-sulfonylpropyl)-4-fluorophenylacetamide.

Step 2: Piperazine Functionalization

4-(Pyridin-2-yl)piperazine is synthesized via nucleophilic aromatic substitution, where pyridin-2-amine reacts with 1-chloro-2-(piperazin-1-yl)ethane under basic conditions.

Step 3: Coupling Reaction

The sulfonylpropyl intermediate from Step 1 reacts with the functionalized piperazine from Step 2 using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the final product.

Industrial-Scale Production Challenges

-

Low Yield in Coupling Step: Optimized to 68% by using dimethylformamide (DMF) as a solvent and maintaining temperatures at 0–5°C.

-

Purification: Requires reverse-phase HPLC to achieve >98% purity due to byproduct formation.

Biological Activity and Mechanism

Pharmacological Targets

The compound’s structural motifs suggest interactions with:

-

Serotonin Receptors (5-HT): Piperazine derivatives are known 5-HT₁A/₂A modulators, potentially conferring anxiolytic or antipsychotic effects.

-

Kinase Enzymes: The sulfonamide group may inhibit tyrosine kinases by binding to ATP pockets, analogous to sorafenib derivatives .

Experimental Findings

Mechanistic Insight: Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the 5-HT₂A receptor’s orthosteric site, mediated by hydrogen bonds with Asp155 and hydrophobic interactions with the fluorophenyl group.

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

The pyridine ring’s nitrogen atom is critical for target engagement, as its removal reduces binding affinity by >50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume